molecular formula C11H15NO B13581953 2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropan-1-amine

2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropan-1-amine

Cat. No.: B13581953
M. Wt: 177.24 g/mol
InChI Key: OFGZLSMRWXPVBC-UHFFFAOYSA-N
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Description

2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropan-1-amine is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropan-1-amine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropane-1-carboxylic acid
  • 2-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-amine

Uniqueness

2-(5-(2-Methylcyclopropyl)furan-2-yl)cyclopropan-1-amine is unique due to its specific structural features, such as the presence of both a cyclopropyl group and an amine group attached to the furan ring

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-[5-(2-methylcyclopropyl)furan-2-yl]cyclopropan-1-amine

InChI

InChI=1S/C11H15NO/c1-6-4-7(6)10-2-3-11(13-10)8-5-9(8)12/h2-3,6-9H,4-5,12H2,1H3

InChI Key

OFGZLSMRWXPVBC-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=CC=C(O2)C3CC3N

Origin of Product

United States

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